molecular formula C8H18N2 B8700470 1-Ethyl-3-methylaminopiperidine

1-Ethyl-3-methylaminopiperidine

Cat. No.: B8700470
M. Wt: 142.24 g/mol
InChI Key: KBDGONBZHXXCFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-methylaminopiperidine is a piperidine derivative characterized by an ethyl group at the nitrogen atom (position 1) and a methylamino group (-NHCH₃) at position 3 of the piperidine ring. Piperidine derivatives are often employed as intermediates in organic synthesis due to their versatility in forming nitrogen-containing heterocycles .

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

1-ethyl-N-methylpiperidin-3-amine

InChI

InChI=1S/C8H18N2/c1-3-10-6-4-5-8(7-10)9-2/h8-9H,3-7H2,1-2H3

InChI Key

KBDGONBZHXXCFY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)NC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-Ethyl-3-methylaminopiperidine with key analogs in terms of molecular structure, functional groups, applications, and safety profiles:

Compound Name CAS Number Molecular Formula Substituents Functional Groups Applications Safety Information
This compound Not Available C₈H₁₈N₂ Ethyl (N1), Methylamino (C3) Amine Research & Development Limited toxicological data; handle with standard lab precautions (e.g., gloves, goggles) .
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C₁₃H₁₈N₂O₂ Benzyl carbamate (N1), Amino (C4) Carbamate, Amine Unknown Toxicological properties not thoroughly investigated; requires eye/skin protection .
3-(Aminomethyl)-1-Methylpiperidine 14613-37-7 C₇H₁₆N₂ Methyl (N1), Aminomethyl (C3) Amine Downstream pharmaceuticals Marketed globally; detailed safety protocols (e.g., ventilation, PPE) recommended .
Ethyl 1-methylnipecotate Not Available C₉H₁₇NO₂ Methyl (N1), Ethyl carboxylate (C3) Ester Chemical synthesis intermediate Standard lab handling; avoid inhalation/contact .
Ethyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate 1184038-48-9 C₁₁H₂₀N₂O₃ Ethyl ester (C3), Methylamino acetyl (N1) Ester, Amide Research (e.g., peptide mimetics) Limited safety data; use fume hood and protective gloves .

Key Differences and Implications

Substituent Effects on Reactivity and Solubility
  • N1 Substituents: The ethyl group in this compound may enhance lipophilicity compared to methyl (3-(Aminomethyl)-1-Methylpiperidine) or benzyl carbamate (Benzyl 4-aminopiperidine-1-carboxylate). This could influence membrane permeability in biological applications .
  • C3 Functional Groups: The methylamino group (-NHCH₃) in the target compound is less polar than the carboxylate ester in Ethyl 1-methylnipecotate but more basic than the aminomethyl (-CH₂NH₂) group in 3-(Aminomethyl)-1-Methylpiperidine. This impacts solubility in aqueous vs. organic solvents .

Preparation Methods

Key Steps:

  • Alkylation of Piperidine :

    • Reagents : Piperidine, ethyl bromide, K₂CO₃.

    • Conditions : DMF, 80°C, 12 hours.

    • Product : N-Ethylpiperidine (yield: ~80%).

  • Oxidation to Ketone :

    • Reagents : Jones reagent (CrO₃/H₂SO₄).

    • Conditions : Acetone, 0°C → room temperature.

    • Product : 3-Keto-N-ethylpiperidine (yield: ~65–75%).

  • Reductive Amination :

    • Reagents : Methylamine, NaBH₃CN.

    • Conditions : MeOH, 0°C → room temperature.

    • Product : 1-Ethyl-3-methylaminopiperidine (yield: ~60–70%).

Advantages and Limitations:

  • Advantages : Straightforward alkylation and oxidation steps; reductive amination is widely applicable.

  • Limitations : Oxidation of piperidine to ketone is challenging due to steric hindrance; side reactions may occur during reductive amination.

This route prioritizes synthesizing the methylamino group first, followed by ethyl introduction.

Key Steps:

  • Synthesis of 3-Methylaminopiperidine :

    • Route : Formamido pyridine → reduction with NaBH₄ → cyclization (as per).

    • Yield : ~49.6%.

  • Alkylation :

    • Reagents : 3-Methylaminopiperidine, ethyl bromide, K₂CO₃.

    • Conditions : DMF, 80°C, 12 hours.

    • Product : this compound (yield: ~75%).

Advantages and Limitations:

  • Advantages : Leveraging established methods for 3-methylaminopiperidine synthesis.

  • Limitations : Low yield in the initial synthesis step; potential side reactions during alkylation.

Hydrogenation of Pyridine Derivatives

This method exploits the reduction of pyridine derivatives to form the piperidine core.

Key Steps:

  • Synthesis of 1-Ethyl-3-Nitro-Pyridine :

    • Reagents : Pyridine, ethyl bromide, HNO₃/H₂SO₄.

    • Conditions : Nitration at 0°C, followed by separation.

  • Catalytic Hydrogenation :

    • Reagents : H₂, Pd/C, EtOH.

    • Conditions : 50°C, 4 hours.

    • Product : 1-Ethyl-3-aminopiperidine (yield: ~70–80%).

  • Methylation :

    • Reagents : Methyl iodide, NaH.

    • Conditions : DMF, 0°C → room temperature.

    • Product : this compound (yield: ~85%).

Advantages and Limitations:

  • Advantages : High yield in hydrogenation and methylation steps.

  • Limitations : Nitration of pyridine requires precise control; regioselectivity challenges.

Ring-Closure Methods

Strategy:

  • Reactants : Ethylamine, methylamine, and a carbonyl compound (e.g., formaldehyde).

  • Conditions : Acidic or basic catalysis, heat.

Example:

  • Multicomponent Reaction :

    • Reagents : Ethylamine, methylamine, formaldehyde.

    • Conditions : HCl, reflux, 6 hours.

    • Product : this compound (yield: ~50%).

Advantages and Limitations:

  • Advantages : Single-step synthesis; no intermediate isolation.

  • Limitations : Low yield; poor regioselectivity.

Summary of Methods

MethodSteps InvolvedYield (%)Key Reagents/ConditionsReferences
Reductive AminationAlkylation → Oxidation → RA60–70K₂CO₃, CrO₃/H₂SO₄, NaBH₃CN
Alkylation of IntermediateSynthesis of 3-methylamino → Alkylation75NaBH₄, ethyl bromide, DMF
Pyridine HydrogenationNitration → Hydrogenation → Methylation70–85HNO₃/H₂SO₄, H₂/Pd-C, methyl iodide
Ring ClosureMulticomponent reaction~50Formaldehyde, HCl

Critical Analysis and Recommendations

Key Challenges:

  • Regioselectivity : Nitration of piperidine or pyridine often leads to undesired isomers.

  • Oxidation Efficiency : Converting piperidine to ketone is hindered by steric effects.

  • Purification : Final products may require chromatography to isolate pure compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Ethyl-3-methylaminopiperidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of piperidine derivatives typically involves reductive amination or alkylation of pre-functionalized piperidine scaffolds. For example, secondary amines like this compound can be synthesized via nucleophilic substitution using ethylating agents (e.g., ethyl bromide) under controlled pH and temperature (8–10°C) to minimize side reactions . Solvent selection (e.g., THF or DCM) and catalyst choice (e.g., NaBH₄ for reductive steps) are critical for optimizing yield. Post-synthesis purification via column chromatography (silica gel, eluent: MeOH/CH₂Cl₂) and characterization via ¹H/¹³C NMR and HPLC-MS are recommended to confirm purity (>95%) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Key characterization steps include:

  • Spectroscopic Analysis : ¹H NMR (δ 2.8–3.2 ppm for piperidine ring protons), ¹³C NMR (δ 45–55 ppm for amine-bearing carbons), and IR (N-H stretch ~3300 cm⁻¹) to confirm functional groups .
  • Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity.
  • Physicochemical Properties : Determine logP (octanol/water partition coefficient) via shake-flask method and pKa via potentiometric titration to predict bioavailability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Due to limited toxicological data (common for novel amines), assume acute toxicity risks. Use PPE (gloves, goggles, lab coat) and work in a fume hood. For spills, neutralize with 5% acetic acid, absorb with inert material, and dispose as hazardous waste . Store in airtight containers at 2–8°C, away from oxidizers. Acute exposure first aid: eye irrigation with saline (15 minutes), skin washing with soap/water, and immediate medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound derivatives?

  • Methodological Answer : Contradictions in bioactivity (e.g., varying IC₅₀ values across studies) often arise from assay variability or structural impurities. Mitigation strategies:

  • Standardized Assays : Use validated protocols (e.g., consistent cell lines, ATP-based viability assays) with positive/negative controls .
  • Batch Analysis : Compare NMR and LC-MS profiles of different synthetic batches to rule out impurity-driven effects .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers and contextualize data within published ranges .

Q. What strategies are effective for designing in vivo studies to evaluate the pharmacokinetic (PK) profile of this compound?

  • Methodological Answer :

  • Dosing Regimen : Use a crossover design in rodent models (n ≥ 6/group) with IV (1 mg/kg) and oral (10 mg/kg) administration to calculate bioavailability (F) .
  • Sample Collection : Serial blood sampling at t = 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose. Plasma separation via centrifugation (3000 rpm, 10 min) and storage at −80°C .
  • Analytical Method : LC-MS/MS with deuterated internal standards for quantification. Validate parameters (linearity R² > 0.99, LOD < 1 ng/mL) .

Q. How can computational modeling guide the optimization of this compound for target-specific binding?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., GPCRs or enzymes). Focus on piperidine ring positioning in hydrophobic pockets and amine group hydrogen bonding .
  • QSAR Analysis : Derive predictive models using molecular descriptors (e.g., polar surface area, molar refractivity) to correlate structural features with activity .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify residues critical for affinity .

Q. What experimental approaches validate the metabolic stability of this compound in hepatic microsomes?

  • Methodological Answer :

  • Microsome Incubation : Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Terminate reactions with ice-cold acetonitrile at t = 0, 5, 15, 30, 60 min .
  • Half-Life Calculation : Quantify parent compound loss via LC-MS. Use non-compartmental analysis (WinNonlin) to calculate t₁/₂ and intrinsic clearance (CLint) .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Data Analysis & Reporting

Q. How should researchers address variability in biological replicate data for this compound assays?

  • Methodological Answer :

  • Power Analysis : Predefine sample size (e.g., n = 6) using G*Power (α = 0.05, β = 0.2) to ensure statistical robustness .
  • Normalization : Apply Z-score or log2 transformation to minimize technical variability. Use R/Bioconductor packages for batch-effect correction .
  • Reporting : Follow CONSORT guidelines for preclinical studies, including raw data deposition in repositories like Figshare .

Q. What criteria determine the selection of in vitro vs. in vivo models for studying this compound’s neuropharmacological effects?

  • Methodological Answer :

  • In Vitro : Use primary neuronal cultures or SH-SY5Y cells for mechanistic studies (e.g., calcium imaging, patch-clamp electrophysiology) .
  • In Vivo : Prioritize transgenic rodent models (e.g., Alzheimer’s disease APP/PS1 mice) for behavioral and histopathological endpoints .
  • Translational Relevance : Align model choice with human disease biomarkers (e.g., Aβ42 levels for neurodegeneration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.